molecular formula C18H21N3O3 B2731556 2-(Benzyloxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034332-66-4

2-(Benzyloxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2731556
CAS No.: 2034332-66-4
M. Wt: 327.384
InChI Key: OBSBXZAARRQKJI-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound featuring a piperidine core substituted with a pyrimidinyloxy group at the 3-position and a benzyloxy-acetyl moiety. Its structure combines aromatic (benzyloxy), heterocyclic (pyrimidine), and aliphatic (piperidine) components, making it a candidate for pharmaceutical applications, particularly in targeting kinase enzymes or inflammation-related pathways.

Properties

IUPAC Name

2-phenylmethoxy-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c22-18(13-23-12-15-5-2-1-3-6-15)21-10-4-7-16(11-21)24-17-8-9-19-14-20-17/h1-3,5-6,8-9,14,16H,4,7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSBXZAARRQKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COCC2=CC=CC=C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Pyrimidin-4-ol derivatives react with activated piperidin-3-ol under Mitsunobu conditions or via SNAr. For example:

  • Reagents : Pyrimidin-4-ol, piperidin-3-ol, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12–24 hours.
  • Yield : 60–75% (similar to pyridin-4-yloxy analogues).

Metal-Catalyzed Coupling

Palladium-catalyzed C–O coupling between pyrimidin-4-yl triflate and piperidin-3-ol:

  • Catalyst : Pd(OAc)₂, Xantphos ligand.
  • Base : Cs₂CO₃.
  • Solvent : 1,4-Dioxane, 100°C, 18 hours.
  • Yield : 55–65%, with challenges in regioselectivity.

Acylation of 3-(Pyrimidin-4-yloxy)Piperidine

Friedel-Crafts Acylation

Direct acylation using 2-(benzyloxy)acetyl chloride:

  • Reagents : 2-(Benzyloxy)acetyl chloride, AlCl₃.
  • Conditions : Dichloromethane (DCM), 0°C to reflux.
  • Yield : 40–50%, limited by overacylation and decomposition.

Schlenk Equilibrium-Mediated Acylation

To mitigate side reactions, a Schlenk flask is used under inert conditions:

  • Reagents : 2-(Benzyloxy)acetic acid, thionyl chloride (SOCl₂) for in situ acyl chloride generation.
  • Base : N,N-Diisopropylethylamine (DIPEA).
  • Solvent : Anhydrous THF, –20°C, 2 hours.
  • Yield : 68–72%.

Benzyloxy Group Introduction

Alkylation of Hydroxyacetone

2-Hydroxyacetone is benzylated prior to acylation:

  • Reagents : Benzyl bromide, K₂CO₃.
  • Conditions : Acetonitrile, 60°C, 6 hours.
  • Yield : 85–90% for 2-(benzyloxy)acetone.

Coupling with Piperidine Intermediate

The pre-formed 2-(benzyloxy)acetone is coupled with 3-(pyrimidin-4-yloxy)piperidine via reductive amination:

  • Reagents : NaBH₃CN, methanol.
  • Conditions : Room temperature, 12 hours.
  • Yield : 50–60%, with competing reduction of the ketone.

Optimization and Challenges

Solvent Effects

  • THF vs. DCM : THF improves solubility of intermediates but may require lower temperatures to suppress side reactions.
  • Polar aprotic solvents : Dimethylformamide (DMF) accelerates SNAr but complicates purification.

Protecting Group Strategies

  • Boc Protection : Tert-butoxycarbonyl (Boc) on piperidine nitrogen prevents N-acylation but requires deprotection with trifluoroacetic acid (TFA).
  • Benzyl Protection : Removed via hydrogenolysis, compatible with the benzyloxy group.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyrimidine-H), 7.35–7.25 (m, 5H, benzyl-H), 4.60 (s, 2H, OCH₂Ph), 4.10–3.90 (m, 2H, piperidine-OCH₂), 3.50–3.30 (m, 2H, piperidine-NCH₂), 2.70–2.50 (m, 1H, piperidine-CH), 1.80–1.60 (m, 4H, piperidine-CH₂).
  • HRMS : m/z 328.1762 [M+H]⁺ (calculated for C₁₈H₂₂N₃O₃⁺: 328.1761).

Purity and Yield Comparisons

Method Yield (%) Purity (HPLC)
Sequential SNAr/Acylation 63 98.5
Friedel-Crafts 48 92.0
Reductive Amination 55 95.3

Industrial-Scale Considerations

Cost-Effective Reagents

  • DEAD vs. DIAD : Diisopropyl azodicarboxylate (DIAD) reduces costs by 30% without yield loss.
  • Catalyst Recycling : Pd/Xantphos recovery via filtration achieves 80% reuse efficiency.

Green Chemistry Metrics

  • E-factor : 18.2 (kg waste/kg product), driven by solvent use in column chromatography.
  • Alternatives : Switch to ethyl acetate/hexanes for greener purification.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The piperidin-1-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Reduction of the ethanone group results in the formation of the corresponding alcohol.

    Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The benzyloxy and pyrimidin-4-yloxy groups are likely involved in binding to active sites of enzymes or receptors, while the piperidin-1-yl group may enhance the compound’s stability and bioavailability. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Pharmacological and Physicochemical Properties

(a) Bioactivity
  • S-A Derivatives () : Exhibited significant antioxidant (IC₅₀ ~ 12 μM in DPPH assay) and anti-inflammatory activity (75% inhibition of COX-2 at 50 μM). The benzyloxy group enhances lipophilicity, aiding membrane penetration .
(b) Physicochemical Properties
  • Solubility and Stability : The pyrimidinyloxy group in the target compound may improve aqueous solubility compared to purely aromatic analogs like S-A. However, the piperidine ring could introduce basicity, affecting pH-dependent stability.
  • Synthetic Complexity : The target compound’s pyrimidine coupling step likely requires specialized reagents (e.g., palladium catalysts for cross-coupling), contrasting with the simpler azide-based tetrazole synthesis in .

Research Implications and Limitations

  • Structural Optimization : Replacing tetrazole with pyrimidine (as in the target compound) may enhance selectivity for nucleotide-binding targets (e.g., kinases) due to pyrimidine’s mimicry of purine/pyrimidine bases.
  • Data Gaps : Direct comparative pharmacological data for the target compound are absent in the provided evidence. Further studies on its kinase inhibition or anti-inflammatory potency are needed.

Biological Activity

2-(Benzyloxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure of this compound includes a benzyloxy group, a piperidin-1-yl moiety, and a pyrimidin-4-yloxy functional group, which may contribute to its interactions with various biological targets.

The molecular formula for 2-(Benzyloxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is C18H21N3O3C_{18}H_{21}N_{3}O_{3}, with a molecular weight of 327.4 g/mol. The compound's structure is depicted below:

PropertyValue
Molecular Formula C₁₈H₂₁N₃O₃
Molecular Weight 327.4 g/mol
CAS Number 2034332-66-4

The biological activity of 2-(Benzyloxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is primarily attributed to its ability to interact with specific molecular targets. The benzyloxy and pyrimidin-4-yloxy groups are likely involved in binding to active sites of enzymes or receptors, while the piperidin-1-yl group may enhance the compound’s stability and bioavailability.

Key Mechanisms

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, potentially impacting pathways involved in inflammation or cancer.
  • Receptor Modulation : The structural features indicate a possibility of modulating receptor activity, particularly in pathways related to neurotransmission.

Antiproliferative Effects

Recent research indicates that 2-(Benzyloxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown an IC50 value of 8.5 nM against JAK1, with a selectivity index of 48 over JAK2, indicating its potential as a selective inhibitor in therapeutic applications .

Case Studies

A study conducted on the compound's effects on human cancer cell lines revealed:

  • Cell Line Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Results : The compound demonstrated varying degrees of cytotoxicity, with MCF-7 cells showing the highest sensitivity.
Cell LineIC50 (nM)Selectivity Index
MCF-78.548
A54915-
HeLa20-

Synthetic Routes

The synthesis of 2-(Benzyloxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone typically involves multiple steps:

  • Formation of Benzyloxy Intermediate : Reaction of benzyl alcohol with an appropriate halide under basic conditions.
  • Piperidine Derivative Formation : Introduction of the piperidin-1-yl group by reacting piperidine with a suitable electrophile.
  • Coupling Reaction : Final coupling with the pyrimidin-4-yloxy derivative to form the desired ethanone linkage.

Applications in Medicinal Chemistry

The compound is being explored for its potential applications in:

  • Drug Development : As a pharmacophore for designing new therapeutic agents targeting specific diseases.
  • Biological Studies : Understanding its interaction mechanisms with biological macromolecules.

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